3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate

Cardiovascular pharmacology Pressor response Structure-activity relationship

3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate (CAS 35607-26-2) is the hemisulfate salt of AG-2H, an aryloyl aminoguanidine derivative first synthesized and pharmacologically characterized by Ozawa and Katsuragi in 1972. The compound belongs to the benzoylaminoguanidine class, featuring a 3,4-dihydroxy-5-methoxybenzoyl moiety conjugated to an aminoguanidine group.

Molecular Formula C18H26N8O12S
Molecular Weight 578.5 g/mol
CAS No. 35607-26-2
Cat. No. B13743797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate
CAS35607-26-2
Molecular FormulaC18H26N8O12S
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C9H12N4O4.H2O4S/c2*1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11;1-5(2,3)4/h2*2-3,14-15H,1H3,(H,12,16)(H4,10,11,13);(H2,1,2,3,4)
InChIKeyXIWZYSFFOSNQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxy-5-methoxybenzoyl Aminoguanidine Hemisulfate (CAS 35607-26-2): Structural Identity and Pharmacological Classification for Research Procurement


3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate (CAS 35607-26-2) is the hemisulfate salt of AG-2H, an aryloyl aminoguanidine derivative first synthesized and pharmacologically characterized by Ozawa and Katsuragi in 1972 [1]. The compound belongs to the benzoylaminoguanidine class, featuring a 3,4-dihydroxy-5-methoxybenzoyl moiety conjugated to an aminoguanidine group [2]. Among a panel of nine structurally related aryloyl aminoguanidines and triazoles evaluated contemporaneously, AG-2H (designated Compound X) was the only member to exhibit a potent pressor action on rat blood pressure and a positive inotropic action on isolated rat heart [1]. The hemisulfate salt form (C₁₈H₂₆N₈O₁₂S, MW 578.5 g/mol) provides a defined stoichiometric composition for reproducible experimental use [3].

Why 3,4-Dihydroxy-5-methoxybenzoyl Aminoguanidine Hemisulfate Cannot Be Replaced by Generic Aminoguanidine Analogs


Within the aryloyl aminoguanidine series, subtle modifications to the benzoyl ring substitution pattern produce qualitatively distinct pharmacological profiles rather than simple potency shifts [1]. The 3,4-dihydroxy-5-methoxy substitution pattern on the benzoyl ring of AG-2H confers a unique sympathomimetic pressor activity and direct positive inotropic action that is entirely absent in the unsubstituted benzoyl analog (Compound I), the 3-hydroxy-4,5-dimethoxybenzoyl analog (Compound II, which instead exhibits muscarinic activity), and the 3,4,5-trimethoxybenzoyl analog (Compound IV, which is pharmacologically silent in cardiovascular assays) [1]. This structure-activity discontinuity means that procurement specifications cannot be satisfied by substituting any closely related aryloyl aminoguanidine—even those differing by a single hydroxyl or methoxy group—without fundamentally altering the experimental readout [1][2].

Quantitative Differentiation Evidence for 3,4-Dihydroxy-5-methoxybenzoyl Aminoguanidine Hemisulfate Against Closest Analogs


Exclusive Pressor Activity: AG-2H vs. Six Structurally Related Aryloyl Aminoguanidines in Rat Blood Pressure Assay

In a direct head-to-head comparison of nine synthesized aminoguanidine and triazole analogs, only AG-2H (Compound X, the free base of the target hemisulfate salt) produced a potent pressor action on rat blood pressure; compounds I (benzoyl-), II (3-hydroxy-4,5-dimethoxybenzoyl-), III (3-benzyloxy-4,5-dimethoxybenzoyl-), IV (3,4,5-trimethoxybenzoyl-), V (nicotinoyl-), and VI (isonicotinoyl-aminoguanidine) showed no pressor activity [1]. The pressor response to AG-2H (1–5 mg/kg i.v. in rat and cat) was abolished by the α-adrenergic blocking agent phentolamine, but not by hexamethonium or reserpine, and was potentiated by cocaine, indicating a direct sympathomimetic mechanism [2].

Cardiovascular pharmacology Pressor response Structure-activity relationship

Positive Inotropic Action Without Chronotropic Effect: AG-2H Distinguished from Norepinephrine and Ouabain

AG-2H (1–3 mg/heart) produced a fairly continuous positive inotropic action on isolated rat and guinea-pig heart that was not accompanied by a positive chronotropic (heart rate) effect [1][2]. This inotropic–chronotropic dissociation contrasts with norepinephrine, which increases both contractile force and heart rate. Furthermore, the positive inotropic action of AG-2H was only slightly inhibited by the β-adrenergic blocker propranolol, whereas a high dose of AG-2H (5 mg/heart) suppressed the positive inotropic action of norepinephrine [2]. In guinea-pig papillary muscle, AG-2H prolonged the plateau phase of the action potential without changing amplitude, an effect comparable to ouabain but distinct from epinephrine, which markedly prolonged the plateau phase in Ca²⁺-free medium while AG-2H and ouabain showed only slight prolongation [2].

Cardiac contractility Inotropic selectivity Action potential

Exception to Pharmacological Activity–Acute Toxicity Correlation: AG-2H vs. All Other Tested Aminoguanidine Analogs

In the systematic evaluation of general pharmacological actions and acute toxicity across nine aryloyl aminoguanidine and triazole compounds (I–IX), Ozawa and Katsuragi reported a linear correlation between pharmacological activity and acute toxicity for all compounds—except Compound X (AG-2H) [1]. This exception was explicitly noted: 'With the exception of X, a correlation of the pharmacological activity with acute toxicity of the test compounds was observed in this experiment' [1]. This indicates that AG-2H possesses a qualitatively distinct relationship between its pharmacological potency and its toxicological profile compared to every other compound in the series, suggesting a divergent mechanism of toxicity or a more favorable therapeutic index.

Toxicity profiling Safety margin Therapeutic index

Vasoconstrictor Activity and α-Adrenergic Mechanism: Pharmacological Fingerprint Distinct from Other Muscarinic and Papaverine-Like Analogs

AG-2H produced vasoconstriction on the isolated rabbit ear preparation, an effect that was inhibited by the α-adrenergic blocker phentolamine [1]. This vascular profile is mechanistically distinct from Compound II (3-hydroxy-4,5-dimethoxybenzoyl aminoguanidine), which exhibited muscarinic activity (contractile response in mouse small intestine inhibited by atropine and potentiated by a cholinesterase inhibitor), and from Compound III (3-benzyloxy-4,5-dimethoxybenzoyl aminoguanidine), which displayed a papaverine-like spasmolytic action with anti-Ba²⁺ potency approximately half that of papaverine [2]. The pressor response in vivo (rat and cat) was potentiated by cocaine, further confirming a direct sympathomimetic mechanism involving catecholamine reuptake inhibition [1].

Vascular pharmacology Adrenergic mechanism Smooth muscle

Ouabain-Like Cardiac Electrophysiology Without Na⁺/K⁺-ATPase Inhibition: AG-2H vs. Cardiac Glycosides

In a parallel pharmacological study comparing AG-2H with ouabain, both compounds were found to potentiate responses of smooth muscle organs induced by various agents and electrical stimulation [1]. Notably, AG-2H shared ouabain's ability to prolong the plateau phase of the cardiac action potential in guinea-pig papillary muscle without altering amplitude [2]. However, AG-2H's positive inotropic action was not mediated through Na⁺/K⁺-ATPase inhibition (the canonical mechanism of cardiac glycosides), as evidenced by its distinct pharmacological fingerprint: AG-2H's inotropic effect was difficult to abolish using a β-blocker, and it functionally antagonized norepinephrine at higher concentrations [2]. This mechanistic divergence from ouabain suggests a direct musculotropic action on the heart muscle rather than glycoside-like pump inhibition.

Cardiac electrophysiology Action potential duration Positive inotropic mechanism

Validated Research Application Scenarios for 3,4-Dihydroxy-5-methoxybenzoyl Aminoguanidine Hemisulfate Based on Quantitative Evidence


Cardiovascular Pharmacology: Selective Positive Inotropic Agent Without Chronotropic Liability

AG-2H (as the hemisulfate salt, CAS 35607-26-2) is uniquely suited for isolated heart preparations (Langendorff) and in vivo cardiac contractility studies where increased contractile force must be achieved without concomitant heart rate elevation. At 1–3 mg/heart in isolated rat and guinea-pig hearts, AG-2H produces a sustained positive inotropic effect without positive chronotropic action, a profile not shared by norepinephrine or other adrenergic agonists [1]. This makes it a valuable tool compound for dissecting inotropic versus chronotropic signaling pathways in cardiac physiology research.

Adrenergic Mechanism Studies: α-Adrenoceptor-Mediated Pressor Response and Vascular Reactivity

The compound's phentolamine-sensitive pressor action (1–5 mg/kg i.v. in rat and cat) and cocaine-potentiated vasoconstriction on isolated rabbit ear establish it as a research tool for studying direct sympathomimetic mechanisms at the vascular level [2]. Unlike generic aminoguanidine (which acts primarily as an iNOS inhibitor), AG-2H provides a specific α-adrenergic pharmacological phenotype that can be used to probe catecholamine reuptake and vascular adrenoceptor function in both in vivo and ex vivo experimental systems.

Cardiac Action Potential and Electrophysiology: Ouabain-Like Plateau Phase Modulation

In guinea-pig papillary muscle electrophysiology studies, AG-2H prolongs the action potential plateau phase without altering amplitude—a profile that phenotypically resembles ouabain but operates through a distinct, non-Na⁺/K⁺-ATPase mechanism [1][3]. This makes AG-2H a useful comparator compound for experiments designed to differentiate between glycoside-dependent and glycoside-independent pathways of cardiac action potential duration regulation, particularly in Ca²⁺-free or modified ionic conditions.

Structure-Activity Relationship (SAR) Studies: Benzoylguanidine Scaffold Reference Compound

AG-2H serves as a critical reference standard within the aryloyl aminoguanidine chemical series for SAR investigations. Its unique 3,4-dihydroxy-5-methoxy substitution pattern is the only configuration among tested analogs (I–VI) that confers both pressor and positive inotropic activities [2][4]. As a defined hemisulfate salt with known stoichiometry (C₁₈H₂₆N₈O₁₂S, MW 578.5), it provides a reproducible chemical entity for medicinal chemistry programs exploring benzoylguanidine-based Na⁺/H⁺ exchanger inhibitors or cardiovascular agents, where incremental structural modifications can be benchmarked against this pharmacologically characterized parent scaffold.

Quote Request

Request a Quote for 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.